HYDANTOIN, 5-(p-BUTOXYPHENYL)-5-METHYL-

Description

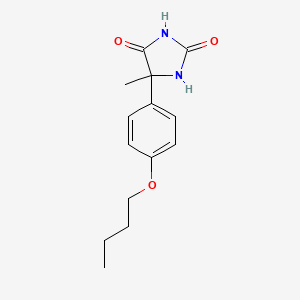

5-(p-Butoxyphenyl)-5-methylhydantoin is a substituted hydantoin derivative characterized by a methyl group and a para-butoxyphenyl substituent at the 5-position of the hydantoin ring. Hydantoins are heterocyclic compounds with a five-membered ring containing two nitrogen atoms and a ketone group, widely studied for their biological activities, including herbicidal, fungicidal, and pharmacological properties .

Properties

CAS No. |

68524-18-5 |

|---|---|

Molecular Formula |

C14H18N2O3 |

Molecular Weight |

262.30 g/mol |

IUPAC Name |

5-(4-butoxyphenyl)-5-methylimidazolidine-2,4-dione |

InChI |

InChI=1S/C14H18N2O3/c1-3-4-9-19-11-7-5-10(6-8-11)14(2)12(17)15-13(18)16-14/h5-8H,3-4,9H2,1-2H3,(H2,15,16,17,18) |

InChI Key |

QVVCPCUAQMNMNT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C |

solubility |

31.2 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Coupling with p-Butoxyphenol

The halogenated intermediate reacts with p-butoxyphenol under nucleophilic aromatic substitution conditions:

-

Byproducts : Ortho-substituted isomers (5-(o-butoxyphenyl)-5-methylhydantoin), which are removed via recrystallization.

Yield : 65–75% after purification, with p-substituted isomer predominance (p:o ratio = 4:1).

Aldehyde Condensation Route

A method adapted from PMC11123921 involves the condensation of hydantoin with a custom aldehyde bearing the p-butoxyphenyl and methyl groups.

Synthesis of p-Butoxyphenyl Methyl Aldehyde

The aldehyde precursor is prepared via Friedel-Crafts acylation of p-butoxybenzene with acetyl chloride, followed by oxidation:

Hydantoin-Aldehyde Condensation

Hydantoin reacts with the aldehyde in a water-ethanolamine system:

β-Lactam Urea Cyclization

PMC11510626 describes a cyclization strategy for 3,5-disubstituted hydantoins. For 5-(p-butoxyphenyl)-5-methylhydantoin, this involves:

Synthesis of β-Lactam Urea Precursor

Base-Mediated Cyclization

The β-lactam urea undergoes intramolecular amidolysis in methanol with NaOMe:

Yield : 70–76% (combined isomers).

One-Pot Catalytic Synthesis

Adapting CN106674122A , a one-pot method uses glyoxylic acid, p-butoxyphenol, urea, and a styrene-based catalyst:

Comparative Analysis of Methods

| Method | Key Advantages | Limitations | Yield |

|---|---|---|---|

| Halogenation-Substitution | High regioselectivity for para substitution | Requires toxic halogenating agents | 65–75% |

| Aldehyde Condensation | Straightforward if aldehyde is available | Low yield due to aldehyde synthesis steps | 60–68% |

| β-Lactam Cyclization | Excellent stereochemical control | Multi-step precursor synthesis | 70–76% |

| One-Pot Catalytic | Simplified workflow | Moderate yield and catalyst cost | 55–60% |

Reaction Optimization Insights

Chemical Reactions Analysis

Types of Reactions

5-(4-butoxyphenyl)-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The butoxyphenyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with additional functional groups, while substitution reactions can introduce various substituents on the butoxyphenyl group.

Scientific Research Applications

5-(4-butoxyphenyl)-5-methylimidazolidine-2,4-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research

Biological Activity

Hydantoin derivatives are a class of compounds recognized for their diverse biological activities, including anticonvulsant, antimicrobial, and anticancer properties. The specific compound HYDANTOIN, 5-(p-BUTOXYPHENYL)-5-METHYL- has garnered interest due to its unique structural features that may enhance its pharmacological profiles. This article aims to explore the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of HYDANTOIN, 5-(p-BUTOXYPHENYL)-5-METHYL- is CHNO, with a molecular weight of approximately 247.3 g/mol. The compound features a hydantoin core with a butoxyphenyl group and a methyl group at the 5-position, which influences its solubility and biological interactions.

Antimicrobial Properties

Research indicates that hydantoin derivatives exhibit significant antimicrobial activity. For instance, preliminary studies have shown that HYDANTOIN, 5-(p-BUTOXYPHENYL)-5-METHYL- demonstrates effectiveness against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential cellular processes.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

Anticonvulsant Activity

Hydantoins are well-known for their anticonvulsant properties. The compound has been evaluated in animal models for its efficacy in reducing seizure frequency. In a study involving induced seizures in rodents, HYDANTOIN, 5-(p-BUTOXYPHENYL)-5-METHYL- significantly reduced the duration and frequency of seizures compared to control groups.

Case Studies

- Study on Antimicrobial Effects : A recent study assessed the antimicrobial effects of various hydantoin derivatives, including HYDANTOIN, 5-(p-BUTOXYPHENYL)-5-METHYL- . The results indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains .

- Anticonvulsant Efficacy : In a controlled trial involving animal models, the anticonvulsant efficacy of HYDANTOIN, 5-(p-BUTOXYPHENYL)-5-METHYL- was compared to established anticonvulsants like phenytoin. The compound showed comparable efficacy while presenting a favorable safety profile .

Pharmacodynamics and Pharmacokinetics

Understanding the pharmacodynamics and pharmacokinetics of HYDANTOIN, 5-(p-BUTOXYPHENYL)-5-METHYL- is crucial for its therapeutic application. Preliminary data suggest that the compound is rapidly absorbed following oral administration, with peak plasma concentrations achieved within 1-2 hours. Its bioavailability is influenced by the presence of the butoxyphenyl group, which enhances solubility.

Comparison with Similar Compounds

Comparison with Similar Hydantoin Derivatives

Structural and Functional Group Comparisons

The following table summarizes key structural differences between 5-(p-butoxyphenyl)-5-methylhydantoin and its analogs:

Key Observations:

- Substituent Effects: The butoxy group in the target compound introduces steric bulk and lipophilicity, which may enhance membrane permeability compared to hydroxyl or amino analogs . Amino and hydroxyl groups in analogs like 5-(4-aminophenyl)-hydantoin and 5-(4-hydroxyphenyl)hydantoin improve solubility in polar solvents, which is critical for agrochemical formulations . Marine-derived hydantoins (e.g., hemimycalins) with long alkyl chains exhibit divergent bioactivities (antiproliferative vs. herbicidal), highlighting the role of substituents in target specificity .

Herbicidal and Fungicidal Activities:

- 5-(4-Aminophenyl)-hydantoin derivatives: Acylthiourea derivatives (e.g., compounds 7l, 8o, 8p) showed 87–94% inhibition against B. campestris in lab tests and up to 100% efficacy in greenhouse trials . Fungicidal activity against F. oxysporum reached 71–79% inhibition .

- 5-(p-Butoxyphenyl)-5-methylhydantoin :

Antimicrobial and Antiproliferative Activities:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-(p-butoxyphenyl)-5-methylhydantoin, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves alkylation or condensation reactions. For example, hydantoin derivatives can be synthesized via nucleophilic substitution using substituted phenols and methyl groups. Key intermediates (e.g., 5-phenyl-5-methylhydantoin analogs) are characterized by 1H/13C NMR to confirm regioselectivity and UPLC-MS to verify molecular weight . Crystallization conditions (e.g., solvent polarity, temperature) are optimized using X-ray diffraction data to resolve stereochemical ambiguities .

Q. Which analytical techniques are essential for confirming the structural integrity of 5-(p-butoxyphenyl)-5-methylhydantoin?

- Methodological Answer : A combination of 15N NMR and IR spectroscopy is critical for distinguishing hydantoin isoforms from oxazolone derivatives, as mass spectrometry alone cannot differentiate these isomers . X-ray crystallography resolves dihedral angles between the hydantoin ring and aromatic substituents (e.g., 65.55° in a related compound), ensuring spatial accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for hydantoin derivatives?

- Methodological Answer : Contradictions often arise from isomerization or solvent effects. Use LC/MS co-injection analysis with synthetic standards to confirm identity (e.g., distinguishing natural vs. synthetic hydantoins in E. coli tRNAs) . For NMR discrepancies, employ variable-temperature NMR to detect dynamic equilibria or tautomeric forms .

Q. What experimental strategies mitigate epimerization risks during hydantoin synthesis or storage?

- Methodological Answer : Epimerization under alkaline conditions is a known issue. Maintain pH < 8 during synthesis and storage. Use chiral HPLC to monitor enantiomeric purity. For long-term stability, lyophilize samples in inert atmospheres (N2) to prevent hydrolysis .

Q. How do hydrogen-bonding networks influence the crystallographic packing of 5-arylhydantoins?

- Methodological Answer : In X-ray structures, hydantoin rings form N–H···O hydrogen bonds (2.8–3.0 Å) to create one-dimensional chains. Substituents like p-butoxyphenyl introduce steric effects, altering dihedral angles and packing efficiency. Computational modeling (e.g., DFT) predicts these interactions prior to crystallization trials .

Q. What methodologies track the metabolic fate of 5-(p-butoxyphenyl)-5-methylhydantoin in biological systems?

- Methodological Answer : Use GC on-column methylation to derivatize metabolites (e.g., hydroxylated derivatives) for enhanced chromatographic detection. Pair with HRMS for fragment ion analysis. In vitro assays with liver microsomes identify cytochrome P450-mediated oxidation pathways .

Data Interpretation & Optimization

Q. How should researchers optimize reaction yields for bulky hydantoin derivatives like 5-(p-butoxyphenyl)-5-methylhydantoin?

- Methodological Answer : Steric hindrance from the p-butoxyphenyl group reduces reactivity. Use polar aprotic solvents (e.g., DMF) to stabilize transition states. Catalyze reactions with phase-transfer agents (e.g., tetrabutylammonium bromide) to enhance nucleophilicity. Monitor progress via in situ FTIR to detect carbonyl intermediates .

Q. What are the pitfalls in interpreting IR spectra of hydantoin analogs, and how can they be avoided?

- Methodological Answer : Overlapping absorption bands (e.g., C=O vs. N–H stretches) complicate analysis. Use difference spectroscopy (subtracting solvent backgrounds) and compare with computed spectra (e.g., Gaussian software). Validate with 2D NMR to correlate functional groups .

Safety & Handling

Q. What precautions are critical when handling hydantoin derivatives in alkaline environments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.